molecular formula C25H31ClF2O5 B1429409 11-Propionate 21-chloro diflorasone CAS No. 181527-42-4

11-Propionate 21-chloro diflorasone

Cat. No. B1429409
M. Wt: 485 g/mol
InChI Key: GFVRBARAKYZKQQ-BZMPXQBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“11-Propionate 21-chloro diflorasone” is a synthetic steroid . It is also known as “Halobetasol Propionate Impurity” and is a USP impurity . The molecular formula is C25H31ClF2O5 .


Molecular Structure Analysis

The molecule contains a total of 67 bonds, including 36 non-H bonds, 5 multiple bonds, 4 rotatable bonds, 5 double bonds. It also includes 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 aliphatic ester, 2 aliphatic ketones, 1 hydroxyl group, and 1 tertiary alcohol .


Physical And Chemical Properties Analysis

The molecular weight of “11-Propionate 21-chloro diflorasone” is approximately 484.96 . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Anti-Inflammatory Potency

Research conducted by Shapiro et al. (1987) explored the preparation and topical anti-inflammatory potencies of various corticosteroids, including 11-Propionate 21-chloro diflorasone. They found that certain derivatives, such as 21-chloro 17-(2'-furoate) in the 9 alpha-chloro series, demonstrated significant topical anti-inflammatory properties, being notably potent as compared to betamethasone 17-valerate. These findings are crucial as they establish the drug's potential in treating inflammatory conditions topically (Shapiro et al., 1987).

Pharmaceutical Analysis

In a study by Nagulakonda et al. (2019), an ultra-high performance liquid chromatography method was developed for analyzing the related substances of clobetasol propionate, a compound related to 11-Propionate 21-chloro diflorasone. This work is significant in ensuring the purity and efficacy of the drug, particularly in its pharmaceutical formulations (Nagulakonda et al., 2019).

Photochemistry and Stability

The photochemical stability of clobetasol propionate, closely related to 11-Propionate 21-chloro diflorasone, was analyzed by Iqbal et al. (2006). They studied the drug under different irradiation wavelengths and conditions, leading to the identification of various photoproducts. This research is pivotal for understanding the drug's stability and efficacy under different storage and usage conditions (Iqbal et al., 2006).

Comparative Efficacy

A comparative study by Rožman et al. (1983) on Diflorasone Diacetate and Clobetasol-17-propionate in PUVA-resistant psoriasis highlighted the therapeutic effectiveness of Diflorasone Diacetate. Although both compounds showed a significant decline in psoriatic symptoms, Clobetasol was favored slightly over Diflorasone Diacetate. This comparative analysis is essential in understanding the drug's efficacy against specific dermatological conditions (Rožman et al., 1983).

Safety And Hazards

While specific safety and hazard information for “11-Propionate 21-chloro diflorasone” is not available, it’s important to note that corticosteroids like diflorasone can have side effects. These can include skin irritation, and in rare cases, serious allergic reactions . Long-term use can lead to symptoms such as muscle weakness and depression .

properties

IUPAC Name

[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-6,9-difluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31ClF2O5/c1-5-21(31)33-20-11-23(4)15(8-13(2)25(23,32)19(30)12-26)16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,20)28/h6-7,9,13,15-16,18,20,32H,5,8,10-12H2,1-4H3/t13-,15-,16-,18-,20-,22-,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVRBARAKYZKQQ-BZMPXQBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1CC2(C(CC(C2(C(=O)CCl)O)C)C3C1(C4(C=CC(=O)C=C4C(C3)F)C)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@H]1C[C@]2([C@@H](C[C@@H]([C@@]2(C(=O)CCl)O)C)[C@H]3[C@]1([C@]4(C=CC(=O)C=C4[C@H](C3)F)C)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClF2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171161
Record name 11-Propionate 21- chloro diflorasone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Propionate 21-chloro diflorasone

CAS RN

181527-42-4
Record name 11-Propionate 21- chloro diflorasone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181527424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Propionate 21- chloro diflorasone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-PROPIONATE 21- CHLORO DIFLORASONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37T2132Q01
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-Propionate 21-chloro diflorasone
Reactant of Route 2
Reactant of Route 2
11-Propionate 21-chloro diflorasone
Reactant of Route 3
11-Propionate 21-chloro diflorasone
Reactant of Route 4
11-Propionate 21-chloro diflorasone
Reactant of Route 5
11-Propionate 21-chloro diflorasone
Reactant of Route 6
11-Propionate 21-chloro diflorasone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.